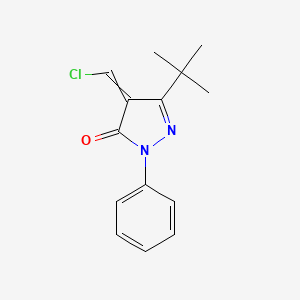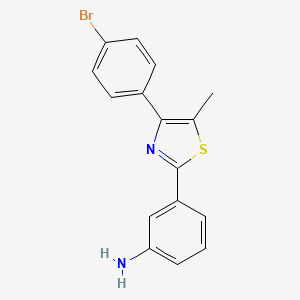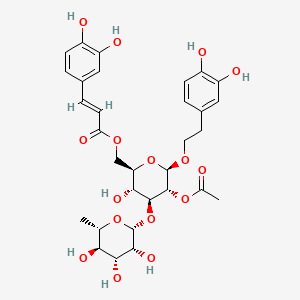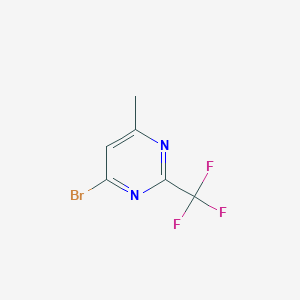
5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one typically involves the Knoevenagel condensation reaction. This reaction is a key step in the synthetic pathways for many pyrazole derivatives. The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. For this compound, the reaction conditions often include the use of ethylenediamine diacetate (EDDA) as an effective catalyst .
Analyse Chemischer Reaktionen
5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one can be compared with other similar compounds such as:
3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: This compound has a similar structure but differs in the position of the tert-butyl group.
4,4′-Thiobis(2-tert-butyl-5-methylphenol): This compound contains a similar tert-butyl group but has a different core structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)12-11(9-15)13(18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRIJZWSHNNJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)

![2-Iodo-6-nitrobenzo[d]thiazole](/img/structure/B11816055.png)

![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)


![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)
